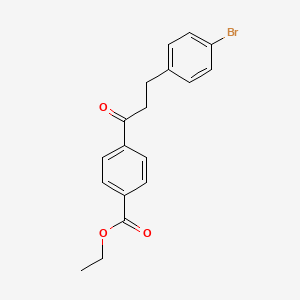

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

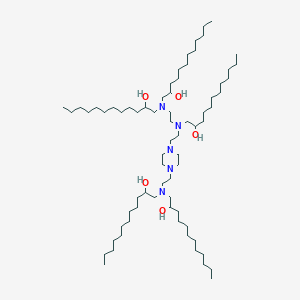

“3-(4-Bromophenyl)-4’-carboethoxypropiophenone” is an organic compound that contains a bromophenyl group and a carboethoxypropiophenone group. The bromophenyl group consists of a phenyl ring (a six-membered aromatic ring) with a bromine atom attached. The carboethoxypropiophenone group is a type of ketone, which is an organic compound containing a carbonyl group (C=O) bonded to two other atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl and carboethoxypropiophenone groups. The bromine atom in the bromophenyl group would be expected to significantly influence the compound’s physical and chemical properties due to its size and electronegativity .

Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction, leading to the formation of various derivatives. The carbonyl group in the carboethoxypropiophenone part could undergo typical reactions of ketones, such as reduction to form an alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen atom .

科学的研究の応用

Anticancer Properties

Bromophenol derivatives have been identified to exhibit significant anticancer activities. For instance, a novel bromophenol derivative, BOS-102, showed potent anticancer activities on human lung cancer cell lines. It was found to block cell proliferation in human A549 lung cancer cells, induce G0/G1 cell cycle arrest, and apoptosis via ROS-mediated mechanisms, deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).

Antioxidant Activity

Bromophenols isolated from the red algae, Vertebrata lanosa, demonstrated potent antioxidant effects, outperforming well-known antioxidants like luteolin and quercetin in cellular assays. These findings underscore the potential of bromophenols as natural antioxidants with applications in food preservation and health promotion (Olsen et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Bromophenol derivatives incorporating cyclopropane moieties have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, a target for treating conditions like glaucoma, epilepsy, and osteoporosis. These derivatives exhibited excellent inhibitory effects, suggesting their potential as therapeutic agents (Boztaş et al., 2015).

Novel Synthetic Approaches and Biological Evaluations

Research has also focused on synthesizing and evaluating the biological activities of methylated and acetylated derivatives of natural bromophenols. These derivatives showed significant antioxidant and anticancer potential on cellular levels, providing a basis for further investigation into their therapeutic applications (Dong et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-[3-(4-bromophenyl)propanoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFLSRJQYOUNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241811 |

Source

|

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-16-5 |

Source

|

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)